DNA Cross-Link Yield: Bromo vs. Boronate Ester
1,1'-Binaphthalene analogues bearing a bromo substituent at the 8‑position produce 2‑ to 4‑fold higher DNA interstrand cross‑link (ICL) yields compared to analogues with a boronate ester group upon 350 nm irradiation [1]. The enhancement is attributed to more efficient generation of 2‑naphthalenylmethyl cations from the bromo‑substituted precursor.
| Evidence Dimension | DNA interstrand cross‑link yield |
|---|---|
| Target Compound Data | 2–4× higher ICL yield (bromo‑substituted 1,1'-binaphthalene) |
| Comparator Or Baseline | Boronate ester‑substituted 1,1'-binaphthalene (baseline yield, not quantified) |
| Quantified Difference | 2‑ to 4‑fold increase |
| Conditions | 350 nm irradiation; DNA cross‑linking assay |
Why This Matters
Higher cross‑linking efficiency reduces the amount of precursor required and improves the therapeutic or probing potential of photoactivatable DNA alkylators.
- [1] Lin, Z.; Fan, H.; Zhang, Q.; Peng, X. Design, Synthesis, and Characterization of Binaphthalene Precursors as Photoactivated DNA Interstrand Cross-Linkers. J. Org. Chem. 2018, 83 (16), 8815–8826. DOI: 10.1021/acs.joc.8b00642. View Source
